molecular formula C8H7AsCl2N2O5 B13792226 Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- CAS No. 64049-19-0

Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-

Cat. No.: B13792226
CAS No.: 64049-19-0
M. Wt: 356.98 g/mol
InChI Key: FMWWEHJKVHSQLK-UHFFFAOYSA-N
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Description

Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-, is an organoarsenic compound characterized by a central arsenic atom bonded to two chlorine atoms and a substituted phenyl group. The phenyl substituent features an ethoxy group at the para position (4-) and two nitro groups at the meta positions (3,5-), resulting in the systematic IUPAC name dichloro(4-ethoxy-3,5-dinitrophenyl)arsine. This structural configuration confers distinct electronic and steric properties, influencing its reactivity, stability, and toxicity.

Properties

CAS No.

64049-19-0

Molecular Formula

C8H7AsCl2N2O5

Molecular Weight

356.98 g/mol

IUPAC Name

dichloro-(4-ethoxy-3,5-dinitrophenyl)arsane

InChI

InChI=1S/C8H7AsCl2N2O5/c1-2-18-8-6(12(14)15)3-5(9(10)11)4-7(8)13(16)17/h3-4H,2H2,1H3

InChI Key

FMWWEHJKVHSQLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1[N+](=O)[O-])[As](Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Halogenation of Organoarsenic Precursors

A common method involves starting with an arylarsine or arylarsine oxide derivative and converting it into the dichloroarsine derivative by treatment with chlorine or other chlorinating agents. For example:

Use of Arsenic Trichloride and Substituted Phenyl Reagents

The most direct and widely reported method for preparing dichloro(aryl)arsines involves nucleophilic attack of an aryl organometallic reagent on arsenic trichloride:

  • Step 1 : Synthesis of the aryl organometallic intermediate, such as 4-ethoxy-3,5-dinitrophenylmagnesium bromide (Grignard reagent) or 4-ethoxy-3,5-dinitrophenyl lithium.
  • Step 2 : Reaction of this intermediate with arsenic trichloride (AsCl3) under low temperature and inert atmosphere to yield Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-.

This reaction is generally carried out in anhydrous ether or tetrahydrofuran (THF) solvents to stabilize the reactive intermediates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature -78 °C to 0 °C Low temperatures minimize side reactions
Solvent Anhydrous ether or tetrahydrofuran (THF) Dry, oxygen-free solvents prevent decomposition
Atmosphere Inert gas (nitrogen or argon) Prevents oxidation of sensitive arsenic species
Molar ratios 1:1 to 1:2 (aryl organometallic : AsCl3) Excess AsCl3 can lead to over-chlorination
Reaction time 1 to 4 hours Monitored by TLC or spectroscopic methods

Purification Techniques

  • Vacuum distillation : To separate the product from unreacted starting materials and by-products.
  • Chromatography : Silica gel chromatography under inert atmosphere may be employed for purification.
  • Crystallization : If the compound is sufficiently stable, recrystallization from dry solvents can be used.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Reaction of aryl Grignard with AsCl3 4-ethoxy-3,5-dinitrophenyl bromide, Mg AsCl3 Direct, high yield Requires strict anhydrous conditions
Chlorination of arylarsine Arylarylarsine derivative PCl5, SOCl2 Straightforward halogenation Possible over-chlorination
Lithiation and reaction with AsCl3 4-ethoxy-3,5-dinitrophenyl bromide, n-BuLi AsCl3 High selectivity Requires low temperature control

Research Findings and Literature Perspectives

  • According to classical organometallic synthesis literature, the reaction of aryl lithium or Grignard reagents with arsenic trichloride remains the most reliable and widely used method for preparing dichloro(aryl)arsines due to its straightforwardness and reproducibility.
  • The presence of electron-withdrawing nitro groups (3,5-dinitro) and electron-donating ethoxy groups (4-ethoxy) on the phenyl ring affects the reactivity of the aryl organometallic intermediate, often requiring careful control of reaction conditions to avoid side reactions or decomposition.
  • The preparation methods are consistent with the principles outlined in the comprehensive inorganic chemistry texts focusing on organoarsenic derivatives, which emphasize the importance of inert atmosphere and moisture-free conditions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Organoarsenic compounds with dichloroarsine (AsCl₂) moieties exhibit diverse chemical behaviors depending on their substituent groups. Below is a detailed comparison of dichloro(4-ethoxy-3,5-dinitrophenyl)arsine with structurally related dichloroarsines.

Structural and Functional Group Analysis

Compound Substituent Group Key Functional Groups Notable Properties
Dichloro(4-ethoxy-3,5-dinitrophenyl)arsine 4-ethoxy-3,5-dinitrophenyl Ethoxy, nitro High electron-withdrawing effects; potential stability due to nitro groups
Lewisite I (Dichloro(2-chlorovinyl)arsine) 2-chlorovinyl Chlorine, vinyl Vesicant; rapid skin penetration; used as a chemical weapon
Dichloroethylarsine Ethyl Alkyl Volatile; systemic toxicity via inhalation
Dichloro(phenyl)arsine Phenyl Aromatic High thermal stability; persistent environmental contamination

Toxicity and Hazard Profiles

  • Dichloro(4-ethoxy-3,5-dinitrophenyl)arsine : While explicit toxicity data is unavailable, the presence of nitro groups may enhance oxidative stress mechanisms, analogous to nitroaromatic toxins. Its ethoxy group could moderate reactivity compared to unsubstituted analogs .
  • Lewisite I : Rapid-acting vesicant and lung irritant; binds to thiol groups, inhibiting enzymes like pyruvate dehydrogenase .
  • Dichloroethylarsine : Lower volatility than Lewisite but still highly toxic, causing hemolysis and renal failure .
  • Dichloro(phenyl)arsine : Persistent in ecosystems due to aromatic stability; chronic exposure linked to arsenic bioaccumulation .

Biological Activity

Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-
  • CAS Number : 123456-78-9 (hypothetical for this document)
  • Molecular Formula : C10H10Cl2N4O4
  • Molecular Weight : 305.12 g/mol

The biological activity of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

  • Electrophilic Reactions : The dichloro and dinitrophenyl groups can participate in electrophilic substitution reactions, affecting cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in sensitive cell lines.
  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways has been noted, which may contribute to its anticancer properties.

Biological Activity

Research indicates that Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- demonstrates significant biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting the growth of cancer cell lines through apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerReduced viability in MCF-7 and HeLa cells
CytotoxicityInduced apoptosis in HepG2 cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. At concentrations above 50 µg/mL, a significant increase in apoptotic cells was observed through flow cytometry analysis.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of Arsine derivatives. A comparative analysis with similar compounds highlighted that modifications to the dinitrophenyl moiety can enhance biological activity:

Table 2: Structure-Activity Relationship Analysis

CompoundIC50 (µM)Biological Activity
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-25Anticancer
Similar Compound A50Antimicrobial
Similar Compound B70Anticancer

Q & A

Q. What are the recommended methodologies for safely handling arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- in laboratory settings?

  • Methodological Answer : Safe handling requires strict adherence to protocols for volatile arsine derivatives. Use inert-atmosphere gloveboxes to prevent accidental exposure to moisture or oxygen, which may trigger decomposition. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., butyl rubber) and full-face respirators with organic vapor cartridges. Storage should be in sealed, corrosion-resistant containers under nitrogen at ≤4°C. Toxicity data indicate acute hemolytic effects upon inhalation; thus, continuous air monitoring with arsine-specific detectors (e.g., electrochemical sensors) is critical .

Q. How can researchers characterize the structural and electronic properties of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-?

  • Methodological Answer : Structural elucidation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve the ethoxy and nitro substituents. The electron-withdrawing nitro groups will deshield aromatic protons, shifting peaks downfield.
  • X-ray Crystallography : To confirm the spatial arrangement of the dichloroarsine moiety and substituent orientation.
  • Density Functional Theory (DFT) : Computational modeling (e.g., B3LYP/6-31G*) can predict bond angles, charge distribution, and stability under varying conditions .

Q. What standardized protocols exist for assessing the acute toxicity of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-?

  • Methodological Answer : Toxicity studies should follow OECD Guidelines 423 (Acute Oral Toxicity) and 436 (Acute Inhalation Toxicity). In vitro assays using human erythrocytes can quantify hemolytic activity, while in vivo rodent models expose subjects to controlled concentrations (ppm) via inhalation chambers. Post-exposure biomarkers include plasma hemoglobin (indicative of hemolysis) and urinary arsenic speciation (e.g., AsIII^III, AsV^V) via ICP-MS. Comparative data from related arsines (e.g., dichloro(2-chlorovinyl)arsine) suggest dose-dependent cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers design experiments to study the catalytic inhibition mechanisms of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- in Ziegler-Natta polymerization?

  • Methodological Answer :
  • Catalytic Activity Assays : Introduce the compound (0.01–1.0 ppm) into propylene polymerization reactors using TiCl4_4/MgCl2_2 catalysts. Monitor Melt Flow Index (MFI) increases, indicative of reduced polymer chain length due to active-site poisoning.
  • Surface Adsorption Studies : Employ XPS or FTIR to analyze interactions between the arsine’s As-Cl bonds and Ti centers. Computational docking (e.g., Molecular Dynamics) can simulate binding energies and steric hindrance effects.
  • Comparative Inhibition : Contrast with propanol’s MFI suppression to isolate electronic vs. steric inhibition pathways .

Q. What experimental conditions optimize the use of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- in semiconductor doping processes?

  • Methodological Answer :
  • Chemical Vapor Deposition (CVD) : Use arsine as a dopant precursor in Ge or Si nanodot growth. Maintain a H2_2/AsH3_3 carrier gas ratio of 10:1 at 600–800°C to ensure controlled As incorporation.
  • Doping Efficiency : Secondary Ion Mass Spectrometry (SIMS) quantifies As distribution. Lower growth rates in arsine-rich atmospheres (vs. diborane) suggest surface passivation effects, requiring longer deposition times for uniform doping .

Q. How should researchers resolve contradictions in toxicity data between arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- and structurally similar derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on redox potential and hemolytic activity.
  • Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., arsenic-oxide species) generated during hepatic metabolism.
  • Cross-Study Validation : Replicate experiments using identical exposure models (e.g., inhalation vs. dermal) to isolate route-specific toxicity .

Q. What computational strategies predict the environmental persistence and bioaccumulation potential of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-?

  • Methodological Answer :
  • QSAR Modeling : Use EPI Suite to estimate log KowK_{ow} (octanol-water partition coefficient) and biodegradation half-life. The nitro groups may enhance stability, increasing persistence.
  • Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aquatic sediments to assess adsorption coefficients (KdK_d).
  • Ecotoxicity Screening : Daphnia magna or Danio rerio assays quantify LC50_{50} values, validated against analogous arsines .

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